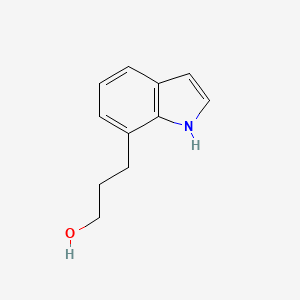
3-(1H-indol-7-yl)propan-1-ol
Overview
Description
3-(1H-indol-7-yl)propan-1-ol is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of an indole moiety attached to a propanol chain, making it a versatile compound for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-7-yl)propan-1-ol typically involves the reaction of indole with propanal in the presence of a reducing agent. One common method is the reduction of 3-(1H-indol-7-yl)propanal using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of 3-(1H-indol-7-yl)propanal using a palladium or platinum catalyst under high pressure and temperature conditions . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-7-yl)propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 3-(1H-indol-7-yl)propanoic acid
Reduction: 3-(1H-indol-7-yl)propanamine
Substitution: 3-(1H-indol-7-yl)propyl chloride
Scientific Research Applications
3-(1H-indol-7-yl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-indol-7-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The indole moiety in the compound is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a crucial role in regulating mood, cognition, and other physiological processes . Additionally, the compound may exert its effects through the modulation of enzyme activity and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-3-yl)propan-1-ol: Similar structure but with the indole moiety attached at the 3-position instead of the 7-position.
3-(1H-indol-5-yl)propan-1-ol: Similar structure but with the indole moiety attached at the 5-position.
Uniqueness
3-(1H-indol-7-yl)propan-1-ol is unique due to its specific attachment of the indole moiety at the 7-position, which may result in different biological activities and chemical reactivity compared to its isomers . This unique positioning can influence the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
3-(1H-indol-7-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-8-2-5-9-3-1-4-10-6-7-12-11(9)10/h1,3-4,6-7,12-13H,2,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCJEZANUKZTMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCCO)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















